2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Overview
Description
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a cyclic ketone that has gained significant attention in the scientific community due to its unique structure and properties. It has a molecular weight of 142.15 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid involves several steps. One method involves the reaction of 2,2-dimethyl-3-oxo-cyclobutanecarboxylic acid methyl ester with water and lithium hydroxide in tetrahydrofuran at 23℃ for 18 hours under an inert atmosphere . This is followed by a reaction with hydrogen chloride in tetrahydrofuran at 0℃ .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is C7H10O3. The structure of this compound is characterized by a cyclobutane ring, which is a four-membered carbon ring, with two methyl groups (CH3) attached to one of the carbons, a carboxylic acid group (COOH) attached to another carbon, and a ketone group (C=O) attached to a third carbon .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis
This compound is a chemical reagent, which means it could be used in various chemical reactions. The specific application would depend on the reaction it’s being used in .
Medicine Intermediate
The compound is mentioned as a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug .
Fuel Additives
A related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), is mentioned in a study as an oxygenated additive to fuel .
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMYBGVLXPPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298457 | |
Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | |
CAS RN |
3183-43-5 | |
Record name | 3183-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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